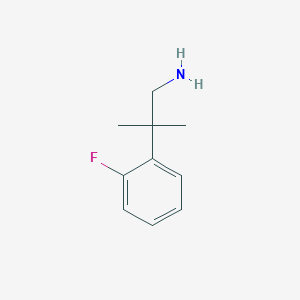

2-(2-Fluorophenyl)-2-methylpropan-1-amine

Description

BenchChem offers high-quality 2-(2-Fluorophenyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXQOJHWWXEECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160358-03-2 | |

| Record name | 2-(2-fluorophenyl)-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 2 2 Fluorophenyl 2 Methylpropan 1 Amine

Retrosynthetic Analysis for Target Molecule Synthesis

Retrosynthetic analysis is a problem-solving technique used to deconstruct a target molecule into simpler, commercially available precursors. princeton.edu This process involves breaking bonds (disconnections) and converting functional groups to simplify the structure, ultimately revealing a logical pathway for its synthesis. jocpr.com

The structure of 2-(2-Fluorophenyl)-2-methylpropan-1-amine features a neopentyl amine backbone with a quaternary carbon atom attached to a 2-fluorophenyl ring. The most logical disconnections involve the bonds connected to this sterically hindered quaternary center.

Two primary strategic disconnections are considered:

C(aryl)-C(quat) Bond Disconnection: Breaking the bond between the 2-fluorophenyl ring and the quaternary carbon is a key strategic step. This disconnection simplifies the molecule significantly by separating the aromatic and aliphatic portions. This approach falls under the category of organometallic-based transforms, where one fragment acts as a nucleophile and the other as an electrophile.

Synthon Identification: This disconnection yields a nucleophilic 2-fluorophenyl anion synthon and a cationic 2,2-dimethyl-3-aminopropyl synthon .

Functional Group Interconversion (FGI) followed by C(aryl)-C(quat) Disconnection: A more refined strategy involves first simplifying the amine functionality before cleaving the carbon skeleton. This tactical modification often leads to more stable and readily available precursors.

Functional Group Interconversion (FGI) is the process of converting one functional group into another, which can simplify a synthesis by enabling more favorable reaction conditions or starting materials. imperial.ac.ukic.ac.uk The primary amine in the target molecule is an excellent candidate for FGI. The aminomethyl group (-CH₂NH₂) can be retrosynthetically derived from a nitrile (-C≡N).

Retrosynthetic Step (FGI): Target Amine ⇒ Intermediate Nitrile

This transform simplifies the target to 2-(2-fluorophenyl)-2-methylpropanenitrile (B7867371). The nitrile group is advantageous as it is relatively unreactive under the conditions required for forming the C(aryl)-C(quat) bond and can be reliably reduced to the primary amine in the final step of the synthesis. ic.ac.uklibretexts.org

Following the FGI to the nitrile intermediate, the C(aryl)-C(quat) bond is disconnected. This reveals the most practical synthons and their corresponding chemical reagents.

Disconnection of 2-(2-fluorophenyl)-2-methylpropanenitrile:

2-Fluorophenyl Anion Synthon (Ar⁻): The most common and effective reagent for this synthon is a Grignard reagent, 2-fluorophenylmagnesium bromide. This can be readily prepared from 1-bromo-2-fluorobenzene (B92463).

2-Cyano-2-propyl Cation Synthon (⁺C(CH₃)₂CN): A suitable electrophilic partner is an α,β-unsaturated nitrile, such as 2-methylpropenenitrile (methacrylonitrile). The Grignard reagent can attack this molecule in a conjugate (Michael) addition fashion to form the desired quaternary center.

This analysis leads to a convergent synthesis plan starting from three simple components: 1-bromo-2-fluorobenzene, magnesium metal, and 2-methylpropenenitrile.

| Retrosynthetic Step | Bond(s) Disconnected | Synthons | Reagent Equivalents / Starting Materials |

| Functional Group Interconversion (FGI) | C-N (conceptual) | R-CH₂NH₂ | 2-(2-Fluorophenyl)-2-methylpropanenitrile (Intermediate) |

| C-C Bond Formation | C(aryl)—C(quat) | 2-fluorophenyl⁻ (nucleophile) | 2-fluorophenylmagnesium bromide (Grignard Reagent) |

| ⁺CH₂-C(CN)=CH₂ (electrophile, Michael acceptor) | 2-methylpropenenitrile | ||

| Grignard Reagent Formation | C-Br | 2-fluorophenyl⁻ + MgBr⁺ | 1-bromo-2-fluorobenzene + Magnesium |

Forward Synthesis Approaches to 2-(2-Fluorophenyl)-2-methylpropan-1-amine

Based on the retrosynthetic analysis, a multi-step forward synthesis can be designed. vapourtec.com This route focuses on the creation of the key nitrile intermediate via a Grignard reaction, followed by the reduction of the nitrile to the target primary amine.

A robust two-step protocol is proposed, which involves the formation of a key intermediate followed by a functional group transformation.

Step 1: Synthesis of 2-(2-fluorophenyl)-2-methylpropanenitrile via conjugate addition of a Grignard reagent to an α,β-unsaturated nitrile.

Step 2: Reduction of 2-(2-fluorophenyl)-2-methylpropanenitrile to yield the final product, 2-(2-Fluorophenyl)-2-methylpropan-1-amine.

The cornerstone of this synthetic route is the application of an organometallic Grignard reagent to form the crucial carbon-carbon bond that establishes the quaternary center. acechemistry.co.uk

Part A: Grignard Reagent Formation

The first phase involves the preparation of the 2-fluorophenylmagnesium bromide. This is achieved by reacting 1-bromo-2-fluorobenzene with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org It is critical that the reaction is performed under inert and strictly anhydrous conditions, as Grignard reagents react readily with water. scienceinfo.com

Part B: Conjugate Addition

The prepared Grignard reagent is then added to a solution of 2-methylpropenenitrile. The reaction proceeds via a 1,4-conjugate addition (Michael addition), where the nucleophilic carbon of the Grignard reagent attacks the β-carbon of the unsaturated nitrile. This is the key bond-forming step that creates the C(aryl)-C(quat) bond. The reaction mixture is then treated with an aqueous acid workup, which protonates the intermediate enolate to yield the saturated nitrile product, 2-(2-fluorophenyl)-2-methylpropanenitrile.

Part C: Nitrile Reduction

In the final step, the nitrile intermediate is reduced to the target primary amine. This transformation is effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. ic.ac.uk The hydride reagent attacks the electrophilic carbon of the nitrile, and after a complete reduction and subsequent aqueous workup, 2-(2-Fluorophenyl)-2-methylpropan-1-amine is obtained. Alternatively, catalytic hydrogenation could be employed for this reduction step. google.com

| Step | Reaction | Reactants | Reagents & Conditions | Product |

| 1a | Grignard Formation | 1-bromo-2-fluorobenzene, Magnesium | Anhydrous Diethyl Ether or THF, Inert Atmosphere | 2-fluorophenylmagnesium bromide |

| 1b | Conjugate Addition | 2-fluorophenylmagnesium bromide, 2-methylpropenenitrile | 1. Anhydrous Diethyl Ether or THF2. Aqueous acid (e.g., NH₄Cl or dilute HCl) workup | 2-(2-fluorophenyl)-2-methylpropanenitrile |

| 2 | Nitrile Reduction | 2-(2-fluorophenyl)-2-methylpropanenitrile | 1. Lithium Aluminum Hydride (LiAlH₄) in THF2. Aqueous workup | 2-(2-Fluorophenyl)-2-methylpropan-1-amine |

Development of Multi-Step Synthesis Protocols

Amine Formation via Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and control in forming carbon-nitrogen bonds. masterorganicchemistry.com This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is subsequently reduced to the target amine. masterorganicchemistry.comyoutube.com This two-step process can often be performed in a single pot. organic-chemistry.org

For the synthesis of 2-(2-fluorophenyl)-2-methylpropan-1-amine, a hypothetical reductive amination pathway would commence with the precursor aldehyde, 2-(2-fluorophenyl)-2-methylpropanal. This aldehyde would react with ammonia to form an intermediate imine. The subsequent reduction of this imine yields the final primary amine. The choice of reducing agent is critical for the success of the reaction; mild reducing agents are preferred as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Commonly employed reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is also a viable reduction method. youtube.com

| Reducing Agent | Typical Conditions | Advantages | Potential Challenges |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over carbonyls | Toxicity of cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild, effective, non-toxic | Moisture sensitive |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol or Methanol, H₂ atmosphere | Clean, high yield, no toxic byproducts | Requires specialized pressure equipment |

| Borane-Pyridine Complex | Acetic acid in Methanol | Mild, effective for one-pot reactions | Stoichiometric amounts of boron reagent needed |

Alkylation and Substitution Reaction Optimization

Alkylation and substitution reactions are fundamental for constructing the carbon skeleton of the target molecule. A documented synthetic route for related compounds involves a multi-step process beginning with the alkylation of a nitrile. google.com This approach avoids the common issue of over-alkylation that can occur during the direct alkylation of ammonia. pressbooks.pub

Following the formation of the nitrile, the synthesis proceeds through several transformations:

Hydrolysis: The nitrile group is hydrolyzed under basic conditions to form 2-(2-fluorophenyl)-2-methylpropanoic acid. google.com

Rearrangement: The carboxylic acid is converted to the amine via a Curtius rearrangement (discussed in section 2.2.1.4). google.com

| Parameter | Variation | Effect on Yield | Rationale |

| Base | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | LDA generally provides higher yields | LDA is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the nitrile without competing side reactions. |

| Solvent | Tetrahydrofuran (THF), Toluene (B28343) | THF is preferred | THF effectively solvates the reagents and intermediates, facilitating the reaction at low temperatures. |

| Temperature | -78°C to 0°C | Low temperatures (-78°C) are crucial | Minimizes side reactions, such as self-condensation of the nitrile or elimination reactions of the benzyl (B1604629) halide. |

Thermal Rearrangement Reactions in Cyclic Systems

While the target molecule is acyclic, rearrangement reactions are a powerful tool in organic synthesis for complex bond reorganizations and are integral to certain synthetic routes. libretexts.org Specifically, the Curtius rearrangement provides an effective method for converting a carboxylic acid into a primary amine with the loss of one carbon atom as carbon dioxide. pressbooks.publibretexts.org

In a patented synthesis of related compounds, this rearrangement is the key step for introducing the amine functionality. google.com The process begins with the 2-(2-fluorophenyl)-2-methylpropanoic acid intermediate obtained from nitrile hydrolysis. The acid is first converted into an acyl azide (B81097), typically by reacting an acid chloride derivative with sodium azide or by using diphenylphosphoryl azide (DPPA). google.comlibretexts.org Upon gentle heating, the acyl azide undergoes a thermal rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. This highly reactive isocyanate is then hydrolyzed by the addition of water or acid to yield the final product, 2-(2-fluorophenyl)-2-methylpropan-1-amine, releasing carbon dioxide. libretexts.org

This method is highly atom-economical and often proceeds with high yields, making it an attractive option for large-scale synthesis. google.com Another related transformation is the Hofmann rearrangement, which converts a primary amide into a primary amine, also with the loss of one carbon atom. pressbooks.pub

| Rearrangement Step | Reagent | Intermediate | Key Features |

| Acyl Azide Formation | Diphenylphosphoryl azide (DPPA) | Acyl azide | One-pot procedure from carboxylic acid. |

| Rearrangement | Heat (40°C - 120°C) | Isocyanate | Loss of N₂ gas drives the reaction forward. |

| Amine Formation | Benzyl alcohol followed by catalytic hydrogenation | Carbamate (B1207046) | Trapping the isocyanate with an alcohol forms a stable carbamate, which can be cleanly deprotected to the amine. google.com |

Exploration of Catalytic Methodologies for Enhanced Efficiency

Catalysis is essential for improving the efficiency, selectivity, and sustainability of chemical syntheses. Various catalytic methods can be applied to the synthesis of 2-(2-fluorophenyl)-2-methylpropan-1-amine to enhance reaction rates and reduce the need for harsh conditions or stoichiometric reagents.

In reductive amination , transition metal catalysts are widely used for the hydrogenation of the imine intermediate.

Ruthenium and Iridium Complexes : Catalysts such as [RuCl₂(p-cymene)]₂ and Cp*Ir complexes are highly effective for reductive amination under transfer hydrogenation conditions, using hydrogen donors like formic acid or isopropanol (B130326). organic-chemistry.org

Cobalt Catalysts : Amorphous cobalt particles have been shown to catalyze reductive amination using molecular hydrogen (H₂) and aqueous ammonia, offering a cost-effective and efficient method. organic-chemistry.org

For the alkylation and substitution route, phase-transfer catalysts (PTCs) can be employed to improve the reaction between the aqueous and organic phases, enhancing reaction rates and allowing for milder conditions.

In the final step of the Curtius rearrangement route, where a benzyl carbamate intermediate is cleaved to form the amine, catalytic hydrogenation is the method of choice. google.com

Palladium on Carbon (Pd/C) : This is the most common catalyst for removing benzyl protecting groups. The reaction is typically clean and high-yielding. google.com

Raney Nickel or Platinum Oxide : These are also effective catalysts for this transformation. google.com

The use of these catalysts not only accelerates the reactions but also contributes to greener processes by enabling lower temperatures and reducing waste. mdpi.com

Green Chemistry Principles in Scalable Synthesis

Applying green chemistry principles to the synthesis of 2-(2-fluorophenyl)-2-methylpropan-1-amine is crucial for developing sustainable and scalable manufacturing processes. core.ac.uk The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Key green chemistry considerations for this synthesis include:

Atom Economy : Designing reactions that incorporate the maximum amount of starting materials into the final product. The Curtius rearrangement is a good example, as its byproducts are innocuous gases (N₂ and CO₂). google.comlibretexts.org

Safer Solvents : Replacing hazardous solvents with greener alternatives. For instance, substituting chlorinated solvents like dichloroethane (DCE) with less toxic options such as toluene, 2-methyl-THF, or even water where possible. mdpi.com

Catalysis : Utilizing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. The use of transition metal catalysts for hydrogenation and reductive amination aligns with this principle. organic-chemistry.orgmdpi.com

Energy Efficiency : Employing methods that reduce energy consumption, such as running reactions at ambient temperature or using energy sources like microwave irradiation to shorten reaction times. nih.gov

Waste Reduction : Optimizing reaction conditions to maximize yield and minimize the formation of byproducts, thus simplifying purification and reducing chemical waste. Continuous flow processes can be particularly effective in this regard. smolecule.com

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Use of rearrangement reactions | Curtius rearrangement generates N₂ and CO₂ as byproducts. |

| Catalysis | Reductive steps | Using catalytic amounts of Pd/C for hydrogenation instead of stoichiometric metal hydrides. |

| Safer Solvents | Alkylation/Reduction steps | Replacing chlorinated solvents with toluene or THF. |

| Process Intensification | Overall process | Implementing continuous flow synthesis to improve safety and reduce solvent usage. smolecule.com |

Continuous Flow Synthesis Applications

Continuous flow chemistry is an innovative technology that is increasingly being adopted in the pharmaceutical industry for its advantages over traditional batch processing. mdpi.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. mdpi.comnih.gov

Several steps in the synthesis of 2-(2-fluorophenyl)-2-methylpropan-1-amine are well-suited for a continuous flow setup:

Alkylation with Strong Bases : Reactions involving highly reactive organometallic bases like LDA can be performed more safely in a flow reactor, which minimizes the volume of hazardous material present at any given time and allows for precise temperature control.

Curtius Rearrangement : The use of azides presents potential safety hazards on a large scale. A flow process allows for the in situ generation and immediate consumption of the acyl azide intermediate, preventing its accumulation and significantly improving the safety profile of the reaction. allfordrugs.com

Catalytic Hydrogenation : Gas-liquid reactions like hydrogenation can be performed highly efficiently and safely in packed-bed or tube-in-tube flow reactors. This setup ensures excellent mixing and contact between the substrate, hydrogen gas, and solid catalyst, leading to rapid reaction times and high throughput. nih.gov

By "telescoping" multiple reaction steps together in a continuous flow system, it is possible to streamline the synthesis, eliminate intermediate isolation and purification steps, and significantly reduce solvent usage and waste. allfordrugs.com This approach leads to a more efficient, cost-effective, and environmentally friendly manufacturing process. researchgate.net

Stereoselective Synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-amine Enantiomers

An analysis of the structure of 2-(2-fluorophenyl)-2-methylpropan-1-amine reveals that the central quaternary carbon atom is bonded to a 2-fluorophenyl group, a primary amine (via a methylene (B1212753) bridge), and two identical methyl groups. Due to the presence of two identical substituents (the methyl groups) on this carbon, the molecule is achiral and does not possess enantiomers.

However, the principles of stereoselective synthesis are critical for producing structurally related chiral amines, which are common in pharmaceuticals. To illustrate these methodologies, we can consider the synthesis of a chiral isomer, such as 1-(2-fluorophenyl)propan-2-amine. The creation of a chiral center requires asymmetric synthesis techniques.

One of the most powerful modern methods for stereoselective amine synthesis is biocatalysis using transaminases (ATAs) . nih.gov These enzymes can transfer an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone with high enantioselectivity. researchgate.netgoogle.com To synthesize a chiral analog of the target compound, one could start with the corresponding prochiral ketone, 1-(2-fluorophenyl)propan-2-one. Depending on the specific transaminase selected ((R)-selective or (S)-selective), either enantiomer of the amine can be produced with high optical purity. uniovi.es

Other established methods for stereoselective synthesis include:

Asymmetric Hydrogenation : The reduction of a prochiral enamine or imine using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) can produce one enantiomer of the amine in excess.

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction, such as alkylation or reduction, to occur stereoselectively. The auxiliary is then removed to reveal the enantiomerically enriched product. nih.gov

| Method | Precursor | Key Reagent/Catalyst | Outcome |

| Biocatalytic Transamination | Prochiral Ketone | Amine Transaminase (ATA) | High enantiomeric excess (>99% ee) for either (R) or (S) enantiomer. uniovi.es |

| Asymmetric Hydrogenation | Imine/Enamine | Chiral Metal Catalyst (e.g., Rh-DIPAMP) | Enantiomerically enriched amine. |

| Chiral Auxiliary | Chiral Imide | Chiral Oxazolidinone | Diastereoselective alkylation, followed by auxiliary removal. |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules. wikipedia.org These temporary chiral groups guide the formation of the desired stereoisomer, after which they can be cleaved to yield the enantiomerically enriched product. wikipedia.org For the synthesis of compounds with quaternary carbon centers, such as 2-(2-Fluorophenyl)-2-methylpropan-1-amine, chiral auxiliaries like pseudoephenamine have shown considerable promise.

Pseudoephenamine can be attached to a carboxylic acid precursor to form a chiral amide. Subsequent alkylation reactions at the α-position can proceed with high diastereoselectivity, effectively setting the quaternary stereocenter. nih.gov This high degree of stereocontrol is attributed to the rigid conformation of the chiral amide enolate, which directs the approach of the electrophile. nih.gov While specific examples detailing the use of pseudoephenamine for the direct synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-amine are not prevalent in the reviewed literature, the methodology's success in creating other α,α-disubstituted carbonyl compounds suggests its potential applicability. nih.gov The general approach would involve the synthesis of 2-(2-fluorophenyl)-2-methylpropanoic acid, its coupling to pseudoephenamine, followed by a reaction sequence to convert the carbonyl group to the amine.

Another widely used class of chiral auxiliaries are oxazolidinones, popularized by Evans. These auxiliaries are particularly effective in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org The N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile with high diastereoselectivity. wikipedia.org Similar to the pseudoephenamine approach, this strategy would require the initial synthesis of the corresponding carboxylic acid and subsequent conversion of the resulting α,α-disubstituted carbonyl compound to the target amine.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nih.gov The formation of a C-N bond at a quaternary stereocenter is a particularly challenging transformation.

One potential strategy is the catalytic asymmetric hydroamination of a suitable alkene precursor. While the direct hydroamination of 1-(2-fluorophenyl)-1-methylethene with ammonia is conceptually straightforward, it remains a significant challenge in catalysis. Another approach involves the asymmetric reduction of a prochiral imine. The synthesis of the corresponding imine, 2-(2-fluorophenyl)-2-methylpropan-1-imine, and its subsequent enantioselective reduction using a chiral catalyst could provide a direct route to the target amine. However, the steric hindrance around the imine carbon may pose a challenge for many catalytic systems.

More advanced methods focus on the catalytic asymmetric construction of the all-carbon quaternary stereocenter itself. For instance, palladium-catalyzed asymmetric allylic alkylation reactions have been successfully employed to create such centers. nih.gov A potential route could involve the asymmetric alkylation of a suitable nucleophile with a precursor containing the 2-fluorophenyl group. Subsequent functional group transformations would then be required to install the aminomethyl group.

Chromatographic and Chemical Enantiomeric Resolution Techniques

Resolution of a racemic mixture is a common strategy to obtain enantiomerically pure compounds. wikipedia.org This can be achieved through chromatographic or chemical methods.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The racemic 2-(2-Fluorophenyl)-2-methylpropan-1-amine can be passed through a column containing a chiral stationary phase (CSP). The differential interaction of the two enantiomers with the CSP leads to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.

Chemical Resolution: This method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. Common chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid and mandelic acid. wikipedia.org The efficiency of the resolution depends on the ability of the diastereomeric salts to form well-defined crystals with significantly different solubilities.

Enzymatic Resolution: Lipases are enzymes that can catalyze the enantioselective acylation of amines. google.com In a kinetic resolution process, one enantiomer of the racemic amine is preferentially acylated by the enzyme, leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated. This method offers high enantioselectivity under mild reaction conditions. google.com

Below is a table summarizing potential resolution techniques:

| Resolution Technique | Principle | Key Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Selection of appropriate chiral column and mobile phase. |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Choice of resolving agent and crystallization solvent. |

| Enzymatic Kinetic Resolution | Enantioselective acylation of one enantiomer by a lipase. | Enzyme selection, acyl donor, and reaction conditions. |

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

Design and Synthesis of Fluorophenyl Amine Derivatives

To understand the structure-activity relationships (SAR) of 2-(2-Fluorophenyl)-2-methylpropan-1-amine, the synthesis of various analogs with modifications to the fluorophenyl ring is essential. These modifications can probe the effects of substituent position, electron-donating or -withdrawing groups, and steric bulk on biological activity.

For example, analogs with the fluorine atom at the meta- or para-position of the phenyl ring can be synthesized to evaluate the importance of the ortho-fluoro substitution. Additionally, the introduction of other substituents, such as methyl, methoxy, or chloro groups, at different positions on the phenyl ring can provide further insights into the electronic and steric requirements for activity.

The synthesis of these derivatives would likely follow similar synthetic routes as for the parent compound, starting from the appropriately substituted fluorobenzaldehyde or fluorophenylacetic acid derivatives.

A representative, though not exhaustive, set of potential fluorophenyl amine derivatives for SAR studies is presented in the table below:

| Compound | R1 | R2 | R3 | R4 |

| Analog 1 | H | F | H | H |

| Analog 2 | H | H | F | H |

| Analog 3 | Cl | F | H | H |

| Analog 4 | OCH3 | F | H | H |

| Analog 5 | H | F | CH3 | H |

Investigation of Precursor Chemistry for Advanced Intermediate Formation

The efficient synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-amine and its analogs relies on the availability of key advanced intermediates. A crucial precursor is 2-(2-fluorophenyl)-2-methylpropanoic acid . This carboxylic acid can be synthesized through various methods. One common approach is the methylation of 2-(2-fluorophenyl)propanoic acid. orgsyn.org Another route involves the hydrolysis of the corresponding nitrile, 2-(2-fluorophenyl)-2-methylpropanenitrile .

The nitrile intermediate can be prepared by the reaction of a 2-fluorobenzyl halide with isobutyronitrile (B166230) in the presence of a strong base. google.com This method allows for the direct construction of the quaternary carbon center.

Once the 2-(2-fluorophenyl)-2-methylpropanoic acid is obtained, it can be converted into the target amine via several established methods. One of the most common is the Curtius rearrangement . This reaction involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate can be subsequently hydrolyzed to the primary amine. chegg.com This method is known to proceed with retention of configuration at the migrating carbon, which is crucial for stereospecific synthesis if an enantiomerically enriched carboxylic acid is used.

The general synthetic sequence starting from the carboxylic acid is outlined below:

2-(2-Fluorophenyl)-2-methylpropanoic acid → Acyl Halide/Azide → Isocyanate → 2-(2-Fluorophenyl)-2-methylpropan-1-amine

The development of robust and scalable routes to these key precursors is paramount for the efficient production of the final target compound and its derivatives for further studies.

Advanced Analytical Characterization Methodologies

Spectroscopic Analysis for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for the characterization of "2-(2-Fluorophenyl)-2-methylpropan-1-amine," offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For "2-(2-Fluorophenyl)-2-methylpropan-1-amine," ¹H, ¹³C, and ¹⁹F NMR are employed to map out the carbon-hydrogen framework and confirm the position of the fluorine atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would correspond to the aromatic protons, the aminomethyl (-CH₂) protons, and the gem-dimethyl (-C(CH₃)₂) protons. The integration of these signals would yield a ratio consistent with the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the two methyl carbons (which are equivalent), the quaternary carbon, the aminomethyl carbon, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom would exhibit a characteristic coupling (¹J-CF), resulting in a split signal.

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. The spectrum for "2-(2-Fluorophenyl)-2-methylpropan-1-amine" would show a single resonance, and its chemical shift would be indicative of a fluorine atom attached to an aromatic ring.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | Multiplet | Aromatic protons (4H) |

| ¹H | ~2.8-3.0 | Singlet | -CH₂-NH₂ (2H) |

| ¹H | ~1.3-1.5 | Singlet | -C(CH₃)₂ (6H) |

| ¹H | Variable (broad) | Singlet | -NH₂ (2H) |

| ¹³C | ~160-165 (d, ¹J-CF ≈ 245 Hz) | Doublet | Aromatic C-F |

| ¹³C | ~120-145 | Multiple signals | Aromatic CH and C-quat |

| ¹³C | ~50-55 | Singlet | -CH₂-NH₂ |

| ¹³C | ~40-45 | Singlet | -C(CH₃)₂ |

| ¹³C | ~25-30 | Singlet | -C(CH₃)₂ |

| ¹⁹F | ~ -110 to -120 | Singlet or Multiplet | Ar-F |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. The molecular formula of "2-(2-Fluorophenyl)-2-methylpropan-1-amine" is C₁₀H₁₄FN, giving it a molecular weight of approximately 167.22 g/mol . sigmaaldrich.com In accordance with the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.orgmiamioh.edu

The fragmentation of the molecular ion in the mass spectrometer is often predictable. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.eduyoutube.com

Expected Fragmentation:

Molecular Ion (M⁺): An ion peak at m/z 167 corresponding to the intact molecule [C₁₀H₁₄FN]⁺.

Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the aminomethyl group could lead to the loss of a CH₂NH₂ radical, but the formation of the CH₂=NH₂⁺ ion (m/z 30) through cleavage of the C-C bond adjacent to the nitrogen is a highly characteristic fragmentation for primary amines. youtube.com Another likely alpha-cleavage involves the loss of the fluorophenyl group to generate a fragment.

Loss of Methyl Group: A peak at m/z 152, corresponding to the loss of a methyl radical ([M-15]⁺).

Benzylic Cleavage: Fragmentation can also be directed by the aromatic ring, potentially leading to the formation of a fluorotropylium ion or related structures.

| m/z | Predicted Fragment Ion | Significance |

|---|---|---|

| 167 | [C₁₀H₁₄FN]⁺ | Molecular Ion |

| 152 | [C₉H₁₁FN]⁺ | Loss of CH₃ |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage fragment |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺, characteristic of primary amines |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. hpst.cz For a compound like "2-(2-Fluorophenyl)-2-methylpropan-1-amine," GC separates the analyte from any impurities before it enters the mass spectrometer for detection and identification. The choice of a suitable GC column, often a non-polar or medium-polarity column, is critical for achieving good peak shape and resolution. To improve volatility and reduce peak tailing, which can be common with primary amines, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) may be employed. mdpi.comresearchgate.net This process replaces the active hydrogens on the amine with a less polar group, enhancing chromatographic performance. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry are used for this purpose. nih.govnih.gov For "2-(2-Fluorophenyl)-2-methylpropan-1-amine," HRMS would confirm the molecular formula C₁₀H₁₄FN by matching the experimentally measured mass of the molecular ion to its calculated theoretical exact mass. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄FN |

| Calculated Exact Mass | 167.11105 Da |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "2-(2-Fluorophenyl)-2-methylpropan-1-amine" would exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, and aliphatic components.

N-H Stretch: Primary amines typically show two medium-intensity bands in the 3500-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. wpmucdn.com

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups is observed just below 3000 cm⁻¹.

N-H Bend: A bending vibration (scissoring) for the primary amine group is expected in the 1650-1580 cm⁻¹ range. wpmucdn.com

C=C Stretch: Aromatic ring stretching vibrations typically result in one or more sharp bands in the 1600-1450 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3500-3200 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1650-1580 | N-H Bend | Primary Amine |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-F Stretch | Aryl Fluoride |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and chromophores. The primary chromophore in "2-(2-Fluorophenyl)-2-methylpropan-1-amine" is the 2-fluorophenyl group. Aromatic systems exhibit characteristic absorption bands due to π→π* electronic transitions. mu-varna.bgscience-softcon.de The spectrum would be expected to show a strong absorption band (the E-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm, which is characteristic of substituted benzene (B151609) rings. The exact position (λmax) and intensity of these bands can be influenced by the solvent and the nature of the substituents on the aromatic ring.

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~200-220 | π→π* (E-band) | 2-Fluorophenyl |

| ~250-280 | π→π* (B-band) | 2-Fluorophenyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are fundamental to the separation and purity evaluation of 2-(2-Fluorophenyl)-2-methylpropan-1-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes, each offering unique advantages for the analysis of this primary amine.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the purity assessment of polar and non-polar compounds. For 2-(2-Fluorophenyl)-2-methylpropan-1-amine, a robust RP-HPLC method can be developed to separate the main component from any process-related impurities or degradation products.

Method development would typically commence with a C18 stationary phase, which is a common choice for a broad range of pharmaceutical compounds. Given the amine functional group, which can exhibit tailing on silica-based columns, an end-capped column or a column with a base-deactivated silica (B1680970) surface is preferable. The mobile phase composition is a critical parameter to optimize. A typical starting point would be a gradient elution using a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer, often a phosphate (B84403) or formate (B1220265) buffer, helps to maintain a consistent pH and improve peak shape. For a basic compound like 2-(2-Fluorophenyl)-2-methylpropan-1-amine, a slightly acidic to neutral pH is generally chosen to ensure the analyte is in its protonated form, which often leads to better retention and peak symmetry on C18 columns.

A hypothetical optimized HPLC method is presented in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC) Method Development

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and the presence of a primary amine group in 2-(2-Fluorophenyl)-2-methylpropan-1-amine, direct analysis by GC can be challenging, often resulting in poor peak shape and column adsorption. To overcome these issues, derivatization of the amine group is a common and effective strategy.

Derivatization converts the polar amine into a less polar and more volatile derivative, which is more amenable to GC analysis. A variety of derivatizing agents can be employed, such as silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride - TFAA), or chloroformates. The choice of derivatizing agent will depend on the specific requirements of the analysis, including the desired volatility and the sensitivity of the detector.

A potential GC method following derivatization is outlined in the table below.

| Parameter | Condition |

| Derivatization | N-Trifluoroacetyl derivative (using TFAA) |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injector Temp. | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temp. | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Chiral Chromatography for Enantiomeric Purity Determination

Since 2-(2-Fluorophenyl)-2-methylpropan-1-amine possesses a chiral center, it is crucial to determine its enantiomeric purity. Chiral chromatography is the most effective technique for separating and quantifying the individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including primary amines. yakhak.org

The development of a chiral HPLC method involves screening various polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases. Normal-phase chromatography, using a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is often the preferred mode for chiral separations of amines. The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA), to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.

A representative chiral HPLC method is detailed below.

| Parameter | Condition |

| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

| Injection Vol. | 5 µL |

Impurity Profiling and Quantitative Analysis Methodologies

A thorough understanding of the impurity profile of a pharmaceutical compound is a critical aspect of its characterization. This involves the identification of potential synthetic byproducts and degradation products, followed by the development of quantitative methods to control their levels.

Identification of Synthetic Byproducts and Degradants

The identification of potential impurities in 2-(2-Fluorophenyl)-2-methylpropan-1-amine begins with a detailed analysis of its synthetic route. A plausible synthesis could involve the alkylation of isobutyronitrile (B166230) with 2-fluorobenzyl chloride, followed by hydrolysis of the resulting nitrile to the corresponding carboxylic acid, and subsequent reduction to the final amine product.

Based on this synthetic pathway, potential process-related impurities could include:

Unreacted Starting Materials: 2-fluorobenzyl chloride and isobutyronitrile.

Intermediates: 2-(2-fluorophenyl)-2-methylpropanenitrile (B7867371) and 2-(2-fluorophenyl)-2-methylpropanoic acid.

Byproducts of Side Reactions: For example, the formation of a secondary amine through over-alkylation or the presence of the corresponding alcohol if the reduction of the carboxylic acid is incomplete.

Degradation products can be identified through forced degradation studies, where the compound is subjected to stress conditions such as heat, light, acid, base, and oxidation. The resulting degradants can then be identified using hyphenated techniques like LC-MS/MS.

Development of Quantitative Assays for Impurity Levels

Once potential impurities have been identified, sensitive and specific quantitative assays must be developed to monitor their levels. For many impurities, the HPLC method developed for purity assessment can be adapted for quantification. However, for trace-level impurities, especially those that may be genotoxic, more sensitive techniques like LC-MS/MS are often required. researchgate.netjapsonline.com

The development of a quantitative LC-MS/MS method involves optimizing the ionization of the target impurities (e.g., using electrospray ionization - ESI) and selecting specific precursor-to-product ion transitions for each analyte in multiple reaction monitoring (MRM) mode. This provides a high degree of selectivity and sensitivity, allowing for the quantification of impurities at the parts-per-million (ppm) level.

A general framework for a quantitative LC-MS/MS method for a potential impurity is provided below.

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer coupled with an HPLC system |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Specific to each impurity (e.g., for an intermediate) |

| Chromatography | Similar to the HPLC method, optimized for separation from the main peak |

| Quantification | External standard calibration curve |

| Limit of Quantitation | Typically in the low ng/mL range (ppm level relative to the API) |

By employing these advanced analytical methodologies, a comprehensive understanding of the chemical and chiral purity of 2-(2-Fluorophenyl)-2-methylpropan-1-amine can be achieved, ensuring its quality and suitability for its intended purpose.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of 2-(2-Fluorophenyl)-2-methylpropan-1-amine. These calculations provide a static, time-independent picture of the molecule's properties in the gas phase or with implicit solvent models.

A potential energy surface scan is performed by systematically rotating these bonds and calculating the corresponding energy at each step. This process identifies various conformers (local minima on the energy landscape). Subsequent geometry optimization and energy minimization calculations are then used to determine the relative stability of these conformers. The conformer with the lowest calculated energy is designated as the ground-state conformation.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | 60° (gauche) | 0.00 | 75.3 |

| B | 180° (anti) | 0.85 | 20.1 |

| C | -60° (gauche) | 1.20 | 4.6 |

This table illustrates hypothetical energy differences between possible staggered conformers. The actual values would be determined using quantum chemical software.

Quantum chemical methods are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

The process involves first optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). Then, the GIAO method is applied to this optimized structure to compute the isotropic shielding constants for each nucleus (¹H and ¹³C). These theoretical values are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS). Factors like solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). libretexts.org

Illustrative Data Table: Predicted NMR Chemical Shifts (ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl C-H (ortho to F) | 7.10 - 7.25 | 115.5 (d, J=22 Hz) |

| Phenyl C-H (meta/para to F) | 6.95 - 7.15 | 124.0 - 129.0 |

| Phenyl C-F | - | 161.0 (d, J=245 Hz) |

| Phenyl C-C(CH₃)₂ | - | 135.0 |

| Quaternary C | - | 40.5 |

| CH₃ | 1.15 | 25.0 |

| CH₂-NH₂ | 2.60 | 50.0 |

| NH₂ | 1.50 (broad) | - |

This table presents plausible NMR chemical shift ranges for 2-(2-Fluorophenyl)-2-methylpropan-1-amine based on typical values for similar functional groups. Actual predicted values would be highly specific to the computational method used.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. numberanalytics.com For 2-(2-Fluorophenyl)-2-methylpropan-1-amine, the HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring, while the LUMO would likely be distributed over the aromatic system.

Illustrative Data Table: FMO Properties

| Parameter | Energy (eV) | Implication |

| E_HOMO | -8.50 | Electron-donating capability |

| E_LUMO | -0.75 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 7.75 | High kinetic stability |

These are representative values illustrating what a DFT calculation might yield for a stable organic molecule.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational dynamics of a molecule in a more realistic, solvated environment. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For 2-(2-Fluorophenyl)-2-methylpropan-1-amine, an MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field (e.g., CHARMM, AMBER). The simulation, run for nanoseconds or longer, would reveal how the molecule explores different conformations, its flexibility, and its interactions with the surrounding solvent molecules, such as the formation of hydrogen bonds between the amine group and water. nih.govplos.org

Rational Design Principles and Methodologies

Rational drug design leverages the understanding of a biological target's structure and mechanism to design molecules that can modulate its function. fiveable.meazolifesciences.com This approach is significantly more efficient than traditional trial-and-error screening methods. azolifesciences.com Computational tools are central to this process.

Structure-based drug design relies on the three-dimensional structure of a target protein, typically determined through X-ray crystallography or NMR spectroscopy. nih.gov Molecular docking is a primary technique used in this approach to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. nih.gov

In a hypothetical scenario where 2-(2-Fluorophenyl)-2-methylpropan-1-amine is investigated as a potential inhibitor for a specific enzyme, docking simulations would be performed. The molecule would be placed into the enzyme's binding pocket, and an algorithm would sample numerous positions and conformations to find the most favorable binding mode. The quality of the binding is assessed using a scoring function that estimates the binding free energy, considering interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Illustrative Data Table: Potential Interactions from a Hypothetical Docking Study

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue in Target |

| Amine (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Fluorine (-F) | Halogen Bond / Dipole-Dipole | Backbone Carbonyl, Polar Residues |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Methyl Groups (-CH₃) | Hydrophobic | Leucine, Isoleucine, Valine |

This table outlines the types of non-covalent interactions that 2-(2-Fluorophenyl)-2-methylpropan-1-amine could form within a protein's active site, which would be quantified in a computational docking study.

Ligand-Based Approaches for Pharmacophore Generation

Ligand-based pharmacophore modeling is a computational strategy employed in drug discovery when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the principle that a set of molecules binding to the same target likely share common three-dimensional arrangements of essential chemical features, known as a pharmacophore. researchgate.net For a compound like 2-(2-Fluorophenyl)-2-methylpropan-1-amine, this process would involve analyzing a series of structurally related analogs with known biological activities.

The generation of a pharmacophore model begins with the 3D alignment of a training set of active molecules. nih.gov Computational algorithms then identify shared chemical features that are critical for biological activity. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive or negative ionizable centers. researchgate.netnih.gov For 2-(2-Fluorophenyl)-2-methylpropan-1-amine, the primary amine group would be identified as a potential hydrogen bond donor and a positive ionizable feature at physiological pH. The fluorophenyl ring serves as a key aromatic and hydrophobic feature.

Once a pharmacophore hypothesis is generated, it is validated to ensure its statistical significance and predictive power. nih.gov Validation methods often involve assessing the model's ability to distinguish known active compounds from a large database of inactive or decoy molecules. mdpi.com A statistically robust model can then be used as a 3D query to screen large virtual databases, such as the ZINC database, to identify novel compounds that match the pharmacophore and are therefore predicted to be active. nih.govmdpi.com

Table 1: Hypothetical Pharmacophoric Features for a Model Based on 2-(2-Fluorophenyl)-2-methylpropan-1-amine Analogs

| Feature Type | Description | Potential Location on Compound |

| Aromatic Ring (RA) | Aromatic center | Fluorophenyl group |

| Hydrophobic (HY) | Non-polar region | Fluorophenyl group, gem-dimethyl group |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen in a hydrogen bond | Primary amine (-NH2) |

| Positive Ionizable (PI) | Can carry a positive charge | Primary amine (-NH2) |

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for lead discovery, starting with the identification of low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These fragments typically adhere to the "Rule of Three" (RO3): molecular weight ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. medchemexpress.com This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

In an FBDD campaign involving 2-(2-Fluorophenyl)-2-methylpropan-1-amine, the molecule could be conceptually deconstructed into its constituent fragments. This deconstruction allows researchers to analyze the contribution of each part of the molecule to target binding. The primary fragments would be the 2-fluorophenyl group and the 2-methylpropan-1-amine core.

Table 2: Conceptual Deconstruction of 2-(2-Fluorophenyl)-2-methylpropan-1-amine for FBDD

| Parent Compound | Fragment 1 | Fragment 2 |

| 2-(2-Fluorophenyl)-2-methylpropan-1-amine | 2-Fluorotoluene (representing the fluorophenyl moiety) | 2,2-Dimethylpropan-1-amine (representing the aliphatic amine core) |

Once initial fragment hits are identified and their binding modes are characterized, typically through biophysical methods like X-ray crystallography or NMR spectroscopy, they serve as starting points for optimization. nih.gov Strategies for evolving these fragments into more potent leads include:

Fragment Growing: Extending the fragment to engage with adjacent pockets on the target protein, thereby increasing affinity and selectivity. youtube.com

Fragment Linking: Identifying two or more fragments that bind to distinct, nearby sites and connecting them with a chemical linker to create a single, higher-affinity molecule.

Fragment Merging: Combining the structural features of two or more overlapping fragments that bind in the same region into a novel, more optimized compound. nih.gov

This iterative process of deconstruction and reconstruction allows for the rational design of potent and drug-like molecules. nih.gov

Prediction of Molecular Descriptors via Computational Methods

Molecular descriptors are numerical values that encode chemical information and are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net These descriptors can be calculated from the chemical structure and are used to predict the physicochemical properties, biological activity, and toxicity of molecules. mdpi.com For 2-(2-Fluorophenyl)-2-methylpropan-1-amine, a wide range of descriptors can be computationally generated from its 2D representation (SMILES string) or its optimized 3D conformation. sigmaaldrich.com

These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D graph representation, including topological indices, connectivity indices, and counts of specific structural features (e.g., rotatable bonds, hydrogen bond donors/acceptors).

3D Descriptors: Calculated from the 3D coordinates of the molecule, such as molecular surface area, volume, and shape indices.

Computational software can rapidly calculate hundreds or thousands of these descriptors for a given molecule. mdpi.com Machine learning algorithms can then be trained on datasets of molecules with known properties and their corresponding descriptors to build predictive models. mdpi.com These models are valuable for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. researchgate.net

Table 3: Selected Predicted Molecular Descriptors for 2-(2-Fluorophenyl)-2-methylpropan-1-amine

| Descriptor Type | Descriptor Name | Predicted Value |

| Physicochemical | Molecular Weight | 167.22 g/mol |

| Physicochemical | cLogP (Octanol-Water Partition Coefficient) | 2.1-2.5 |

| Topological | Number of Rotatable Bonds | 3 |

| Structural | Hydrogen Bond Acceptors | 1 (Fluorine) |

| Structural | Hydrogen Bond Donors | 2 (from -NH2) |

| 3D | Polar Surface Area (PSA) | 26.02 Ų |

| 3D | Molar Refractivity | 48-50 |

Note: Values are computationally predicted and may vary slightly depending on the algorithm used.

Cheminformatics and Data Mining in Research Data Management

Cheminformatics provides the tools and techniques to manage and analyze the vast datasets generated during computational chemistry investigations. In the context of research on 2-(2-Fluorophenyl)-2-methylpropan-1-amine and its analogs, cheminformatics is essential for organizing chemical structures, molecular descriptors, and biological activity data into searchable and analyzable databases.

Data mining techniques are applied to these structured datasets to uncover meaningful patterns and build predictive models. For instance, after a virtual screening campaign using a pharmacophore model, cheminformatics tools are used to filter and cluster the resulting hits based on structural similarity, predicted activity, and drug-likeness properties. This helps in selecting a diverse and promising set of compounds for experimental validation.

Furthermore, machine learning, a key component of data mining, plays a crucial role in developing sophisticated QSAR models. mdpi.com By analyzing the relationships between hundreds of calculated molecular descriptors and the observed biological activities across a series of compounds, these models can predict the activity of new, unsynthesized molecules. researchgate.net This predictive capability allows researchers to prioritize synthetic efforts on compounds most likely to succeed, optimizing the allocation of resources. The management of this data, from initial computational studies to final experimental results, within an integrated cheminformatics framework is critical for the systematic advancement of a drug discovery project.

Metabolic Research and Biotransformation Methodologies

In Vitro Metabolic Stability Studies Using Biological Matrices

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life and clearance of a compound. These studies measure the rate at which the parent compound is eliminated when incubated with various biological matrices, primarily liver microsomes or hepatocytes.

Hepatic microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolic reactions.

The general methodology for a microsomal stability assay involves:

Incubation: The test compound, in this case, 2-(2-Fluorophenyl)-2-methylpropan-1-amine, would be incubated with pooled liver microsomes from humans or other relevant preclinical species (e.g., rat, mouse, dog) at a physiological temperature (37°C).

Cofactor Requirement: These reactions require the addition of cofactors, most notably NADPH, to initiate the enzymatic processes of the CYP enzymes.

Time-Course Analysis: Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched, typically with a cold organic solvent like acetonitrile (B52724) or methanol.

Quantification: The concentration of the remaining parent compound at each time point is determined using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The rate of disappearance of the compound is used to calculate key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

A hypothetical data table for the metabolic stability of 2-(2-Fluorophenyl)-2-methylpropan-1-amine in human liver microsomes might look like this:

| Time (minutes) | % Remaining of 2-(2-Fluorophenyl)-2-methylpropan-1-amine |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This is an illustrative example, as no specific data for this compound has been found.

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.

Methodologies for hepatocyte-based studies include:

Cell Culture: Cryopreserved or fresh hepatocytes are cultured in suspension or as a monolayer.

Incubation: The test compound is added to the hepatocyte culture medium.

Sampling: Aliquots of the culture medium and/or cell lysates are collected over a longer incubation period (often up to several hours or days) to capture the formation of both primary and secondary metabolites.

Analysis: Samples are analyzed to measure the disappearance of the parent compound and to identify and quantify the metabolites formed.

These studies provide a more comprehensive picture of metabolic clearance, encompassing both Phase I and Phase II pathways.

Elucidation of Metabolic Pathways and Metabolite Identification

Once it is determined that a compound is metabolized, the next step is to identify the specific metabolic pathways and the chemical structures of the resulting metabolites.

Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. Common Phase I reactions include oxidation, reduction, and hydrolysis. For a compound like 2-(2-Fluorophenyl)-2-methylpropan-1-amine, potential Phase I metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or aliphatic chain.

N-Dealkylation: While this compound is a primary amine and does not have an N-alkyl group to be removed, oxidation of the amine group can occur.

Oxidative Deamination: Removal of the amine group, leading to the formation of a ketone or aldehyde.

The identification of these metabolites relies on comparing the mass spectra of the parent compound with those of potential metabolites in the samples from in vitro incubations.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates excretion. upol.cz Key Phase II reactions include:

Glucuronidation: The attachment of glucuronic acid to a hydroxyl, carboxyl, or amine group. upol.cz This is a major pathway for the clearance of many drugs.

Sulfation: The conjugation of a sulfate group.

Acetylation: The addition of an acetyl group to an amine.

The identification of Phase II conjugates involves searching for metabolites with a mass shift corresponding to the addition of the conjugating group (e.g., +176 Da for glucuronic acid).

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) is the cornerstone of modern metabolite identification. nih.govchemrxiv.org

Chromatographic Separation (LC): The LC system separates the parent compound from its various metabolites in the biological sample.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements of the parent and metabolite ions, which allows for the determination of their elemental composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are isolated and fragmented. The resulting fragmentation pattern provides structural information that is used to elucidate the chemical structure of the metabolite and pinpoint the site of metabolic modification.

Without experimental data from studies on 2-(2-Fluorophenyl)-2-methylpropan-1-amine, it is impossible to detail its specific metabolic pathways or the chemical nature of its metabolites. The methodologies described above are the standard approaches that would be necessary to generate such data.

Toxicometabolomics Approaches for Metabolic Pathway Perturbation Studies

Toxicometabolomics is a field that investigates the interaction of xenobiotics with endogenous metabolic pathways. By analyzing the global changes in the metabolome of an organism exposed to a chemical compound, researchers can gain insights into the mechanisms of toxicity and identify potential biomarkers of exposure and effect. In the context of 2-(2-Fluorophenyl)-2-methylpropan-1-amine, toxicometabolomics studies are crucial for understanding how this compound may perturb normal cellular metabolism. These approaches can reveal alterations in key metabolic pathways, providing a comprehensive view of the biological system's response to the compound.

Untargeted Metabolomics for Global Metabolite Profiling

Untargeted metabolomics aims to capture a broad and comprehensive snapshot of all measurable small molecules in a biological sample, without a preconceived bias towards specific metabolites. ufz.denih.gov This approach is particularly valuable for hypothesis generation, as it can uncover unexpected metabolic changes induced by a xenobiotic like 2-(2-Fluorophenyl)-2-methylpropan-1-amine.

The general workflow for an untargeted metabolomics study involves sample collection (e.g., plasma, urine, or tissue), followed by analytical measurements using techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). ufz.denih.gov The resulting data, which consists of a vast number of metabolic features, is then subjected to sophisticated statistical analysis to identify significant differences between control and exposed groups.

In a hypothetical study of 2-(2-Fluorophenyl)-2-methylpropan-1-amine, untargeted metabolomics could be applied to liver cells (hepatocytes) treated with the compound. The resulting data might reveal perturbations in several key metabolic pathways. For instance, alterations in amino acid metabolism, lipid metabolism, and the tricarboxylic acid (TCA) cycle could be observed. The table below illustrates the kind of hypothetical findings that an untargeted metabolomics study might yield.

| Metabolic Pathway | Key Metabolites | Observed Change | Potential Implication |

| Amino Acid Metabolism | Tryptophan, Tyrosine, Phenylalanine | Decreased | Inhibition of protein synthesis or diversion to other pathways. |

| --- | Glutamate, Aspartate | Increased | Potential excitotoxicity or alterations in nitrogen metabolism. |

| Lipid Metabolism | Palmitic acid, Stearic acid | Increased | Disruption of fatty acid oxidation. |

| --- | Lysophosphatidylcholines | Decreased | Altered cell membrane integrity or signaling. |

| TCA Cycle | Citrate, Succinate | Decreased | Impaired mitochondrial function and energy production. |

These hypothetical findings would suggest that 2-(2-Fluorophenyl)-2-methylpropan-1-amine may exert its toxic effects by interfering with fundamental cellular processes. Further investigation would be required to confirm these findings and elucidate the precise molecular mechanisms involved.

Methodologies for Identifying Endogenous and Exogenous Biomarkers

A key outcome of toxicometabolomics studies is the identification of biomarkers, which are measurable indicators of a biological state. These can be broadly categorized as endogenous or exogenous.

Exogenous biomarkers are the compound itself or its metabolites. Identifying and quantifying these biomarkers is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. For 2-(2-Fluorophenyl)-2-methylpropan-1-amine, potential biotransformation pathways could include hydroxylation of the phenyl ring, N-dealkylation, or conjugation with glucuronic acid or sulfate. The identification of these metabolites in biological fluids would confirm exposure and provide insights into the detoxification pathways.

Endogenous biomarkers are molecules that are naturally present in the body and whose levels are altered in response to exposure to a xenobiotic. nih.govmdpi.com Changes in the concentrations of these biomarkers can reflect the functional state of a biological system and indicate potential adverse effects. The identification of endogenous biomarkers is a powerful tool for early diagnosis and for monitoring the progression of toxicity.

Methodologies for biomarker identification often involve a combination of the untargeted metabolomics approach described above with more targeted analytical methods for validation. Once potential biomarkers are identified from the global profiling, specific and sensitive assays, such as tandem mass spectrometry (MS/MS), are developed to accurately quantify these molecules in a larger number of samples.

In the case of 2-(2-Fluorophenyl)-2-methylpropan-1-amine, a toxicometabolomics study might identify the following hypothetical biomarkers:

| Biomarker Type | Potential Biomarker | Biological Matrix | Significance |

| Exogenous | 2-(2-Fluorophenyl)-2-methylpropan-1-amine (Parent Compound) | Plasma, Urine | Indicator of recent exposure. |

| Hydroxylated metabolites | Urine | Evidence of Phase I metabolism. | |

| Glucuronide conjugates | Urine, Bile | Evidence of Phase II detoxification. | |

| Endogenous | Acylcarnitines | Plasma | Indication of impaired fatty acid oxidation. |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine | Marker of oxidative DNA damage. | |

| Kynurenine/Tryptophan ratio | Plasma | Indication of immune activation or inflammation. |

The discovery and validation of such biomarkers would be instrumental in assessing the potential health risks associated with exposure to 2-(2-Fluorophenyl)-2-methylpropan-1-amine and could guide the development of strategies to mitigate its potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|